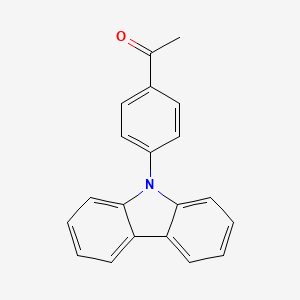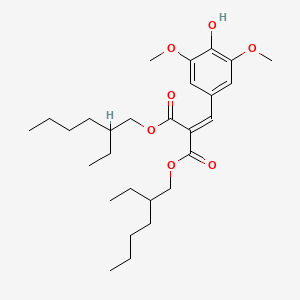
Diethylhexyl syringylidenemalonate
Overview
Description
Diethylhexyl Syringylidenemalonate is a quaternary ammonium salt that functions as an antioxidant and photostabilizer.It is used to protect cosmetics from chemical or physical deterioration induced by light[“].
In terms of its molecular properties, this compound increase the critical wavelength in sunscreens, which is a measure of protection against UVA rays. It also boosts the Sun Protection Factor (SPF) in sunscreen formulas[“]. At room temperature, it appears as a viscous yellowish liquid or a low-melting solid[“].
The specific molecular mechanism of this compound involves the stabilization of many UV filters, most notably avobenzone. This stabilization is crucial for the photostabilizing effects in sunscreens[“].Amounts between 0.3–0.5% produce the desired photostabilizing effects in sunscreens[“].
Synthetic Analysis
This compound, also known as 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]propanedioic acid 1,3-bis(2-ethylhexyl) ester, is commonly used in cosmetics as a skin conditioning agent[“].
Synthesis Reaction Equation
The synthesis of Diethylhexyl syringylidenemalonate involves the condensation of syringaldehyde with diethyl malonate. The reaction equation is as follows:
Syringaldehyde+Diethyl malonate→Diethylhexyl syringylidenemalonate+Water[“].
Reaction Conditions
The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or toluene. Acidic or basic catalysts (e.g., piperidine or sodium ethoxide) are often employed to facilitate the condensation.
Reaction Steps
Syringaldehyde reacts with diethyl malonate in the presence of a catalyst to form the desired product.After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction[“].
Reaction Mechanism
The mechanism involves the nucleophilic addition of the enolate ion from diethyl malonate to the carbonyl group of syringaldehyde, followed by elimination of water to form the product[“].
Safety and Environmental Considerations
Safety: Proper handling of syringaldehyde and diethyl malonate is essential due to their toxicity. Use appropriate protective equipment and work in a well-ventilated area.
Environmental Impact: The synthesis process generates waste solvents and byproducts. Implement green chemistry principles to minimize environmental impact.
Molecular Structure
Atomic Arrangement
Diethylhexyl syringylidenemalonate consists of carbon (C), hydrogen (H), and oxygen (O) atoms. The arrangement of these atoms forms the backbone of the molecule[“].
Bonding Types
The chemical bonds in this compound include:
Single Bonds (σ bonds): These connect adjacent carbon atoms and hydrogen atoms.
Double Bonds (π bonds): There is a double bond between the carbonyl carbon (C=O) and the adjacent carbon atom (C=C)[“].
Geometry
The geometry around the central carbon atom (C=C) is trigonal planar. The carbonyl oxygen (O=C=O) lies in the same plane as the adjacent carbon atoms.
Electron Cloud Distribution
The electron cloud distribution is influenced by the resonance structures,The aromatic ring (phenyl group) contributes to electron delocalization[“].
Stereochemistry
This compound exhibits geometric isomerism due to the double bond. The two possible geometric isomers are the E-isomer (trans configuration) and the Z-isomer (cis configuration) around the C=C bond[“].
Resonance Structures
The compound has resonance structures arising from the delocalization of electrons within the aromatic ring. The phenyl group’s π electrons can move between the oxygen atoms and the carbon atoms, resulting in resonance stabilization.
Mechanism of Action
Target of Action Diethylhexyl syringylidenemalonate primarily acts as a photostabilizer in cosmetic formulations. Its primary target is to protect cosmetic products from chemical or physical deterioration induced by light exposure.
Mode of Action The compound interacts with its target by:Photostabilization: this compound absorbs UV radiation and dissipates the energy harmlessly. It stabilizes UV filters, especially avobenzone, which is prone to degradation upon exposure to sunlight[“].
Result of Action The action of this compound leads to the following effects:
Color Preservation: It prevents color changes in cosmetic products over time, ensuring that they maintain their original appearance.Stabilization of UV Filters: By protecting avobenzone and other UV filters, it enhances the efficacy of sunscreens[“].
Side Effects While this compound is generally safe for use in cosmetics, there are no significant side effects reported. However, as with any cosmetic ingredient, individual sensitivities may vary. Always perform a patch test before using new products.
Action Environment The action of this compound is not significantly affected by environmental factors. However, it is essential to store cosmetic products containing this compound away from direct sunlight to maintain their stability[“].
Physical Properties
State Diethylhexyl syringylidenemalonate is a liquid at standard temperature and pressure (STP).
Color and Appearance
Color: The compound typically appears as a pale yellow to light amber liquid.
Transparency: It is generally transparent.
Appearance: The liquid has a smooth appearance.
Density The predicted density of this compound is approximately 1.059 g/cm³[“].
Boiling Point: The predicted boiling point is approximately 556.9 °C[“].
Solubility This compound is insoluble in water but dissolves well in organic solvents due to its nonpolar nature[“].
Chemical Properties
Chemical Reaction Types
Diethylhexyl syringylidenemalonate can participate in several common chemical reactions:
Esterification: It forms by esterification of syringaldehyde with diethyl malonate.
Hydrolysis: Under strong acidic or alkaline conditions, it can undergo hydrolysis to break the ester bond[“][“][“].
Reactivity
With Oxygen: It is easily oxidized due to the presence of phenolic groups.
With Water: It is insoluble in water and relatively unreactive.
With Acid/Base: It can hydrolyze under strong acid or strong alkali conditions.
With Other Substances: It is generally stable but may react with reactive metals or strong reducing agents.
Redox Property
This compound is not a strong oxidizing or reducing agent. Its redox properties are moderate due to the phenolic moiety[“][“][“].
Acidity and Alkalinity
Acidity: It is slightly acidic due to the phenolic hydroxyl group.
Alkalinity: It is neutral or slightly alkaline[“][“][“].
Stability
Thermal Stability: It is stable under normal temperature conditions.
Decomposition: Decomposition may occur under extreme conditions (e.g., high temperature, strong acids, or bases).
Toxicity
This compound is generally considered safe for cosmetic use. However, individual sensitivities may vary. Always follow safety guidelines and perform patch tests[“][“][“].
Biochemical Properties
Cellular Effects:Diethylhexyl syringylidenemalonate can help maintain healthy skin attacked by pollution stress like heavy metals and diesel particles[“].
Molecular Mechanism: The key factor enabling This compound to behave as a photostabilizer is its ability to stabilize light-sensitive ingredients[“]. It can maintain stable formulations with light-sensitive substances like dyes, fragrances, or even active ingredients like vitamins and UV filters[“].
Time Effect: This compound can help formulations stay at their best over time and support skin in fighting pollution stress[“].
Related Small Molecules
Diphemanil methylsulfate,VU 0357017 Hydrochloride,Tbpb,Imidafenacin,Sabcomeline,2-(4-Phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride,MK-6884,Guvacoline Hydrobromide,1-Azetidinepentanamide, 3-(3-hydroxyphenoxy)-delta,delta-dimethyl-alpha,alpha-diphenyl-,WIN 62,577 ,DREADD agonist 21,Cyclobuxine D,Brompheniramine maleate,SM-21 maleate,Nitrocaramiphen hydrochloride,Dexetimide,Anisodamine (hydrobromide),Anisotropine methylbromide
Scientific Research Applications
Photostabilizer in Sunscreens and Cosmetics
Diethylhexyl syringylidenemalonate primarily serves as a photostabilizer in sunscreens and cosmetic formulations.
Photostabilizers prevent the breakdown of other ingredients caused by UV exposure, thus extending product shelf life and efficacy.
By enhancing the stability of UV filters, This compound contributes to better sun protection[“][“].
Antioxidant Properties
This compound acts as an antioxidant, neutralizing free radicals that can damage skin cells.
In sunscreens, antioxidants help protect against oxidative stress induced by UV radiation.
Researchers can explore This compound’s specific mechanisms of antioxidant action and its interactions with other ingredients[“].
Skin Health and Long-Term Safety
While This compound is not currently classified as a restricted or unacceptable ingredient, further research is needed.
Investigating its long-term effects on human health and the environment is crucial.
Studies can assess safety profiles, potential skin sensitization, and environmental impact[“].
Mechanisms of Action
Researchers can delve into the specific mechanisms by which This compound exerts its photoprotective and antioxidant properties.
Understanding its interactions with skin cells and UV radiation will enhance sunscreen formulations[“].
Synergistic Effects with Other Ingredients
This compound interacts with other sunscreen or cosmetic ingredients.
Enhances the efficacy of other UV filters or antioxidants, synergistic studies can guide optimal product formulation[“].
Formulation Optimization
Researchers can explore This compound’s compatibility with different cosmetic bases.
Optimize its concentration and combination with other actives for maximum benefits.
Consider stability, sensory attributes, and overall product performance[“][“].
Common Problem
Some frequently asked questions about Diethylhexyl syringylidenemalonate
What is this compound?
This compound (DESM) is an ester that functions as an antioxidant and helps protect cosmetics from chemical or physical deterioration induced by light. This means it is a photostabilizer. In this function, it also stabilizes many UV filters, most notably avobenzone[“].
What is Diethylhexyl in skincare?
In skin care and personal care formulations, diethylhexyl succinate imparts texture-enhancing and solvent properties that greatly benefit the feel of products. Soluble in oil, water and oil/alcohol mixtures, this diester also has emollient properties, softening skin as it helps keep moisture from escaping[“].
Diethylhexyl Phthalate
Endocrine Disruption: DEHP is known to act as an endocrine disruptor, impacting the hypothalamic-pituitary-gonadal axis. This interaction with the endocrine system affects various molecular targets within biochemical pathways and can lead to alterations in hormone levels and reproductive development (Liu et al., 2016; Kim et al., 2019).
Metabolic Effects: DEHP influences metabolic processes such as glucose oxidation and insulin signaling. It has been shown to reduce insulin receptor concentration in liver cells, impacting glucose homeostasis. In skeletal muscle, DEHP enhances lipid peroxidation, impairs insulin signaling, and decreases the expression of glucose transporter type 4 (GLUT4) in the plasma membrane (Rengarajan et al., 2007; Srinivasan et al., 2011).
Syringic Acid
Pharmacological Actions: Syringic acid has been found to have anti-inflammatory and analgesic effects. The specific mechanism involves its in vivo transformation to sinapyl alcohol, which contributes to these pharmacological actions (Choi et al., 2004).
Combined Action in this compound:
Photostabilization in Sunscreen: this compound is known to enhance the photostability of avobenzone in sunscreen formulations. It acts as a photostabilizer with built-in antioxidant functionality, improving sunscreen efficacy without affecting the in vivo this compound (Chaudhuri et al., 2006).
Biochemical and Physiological Effects
while there is limited direct research on the combined effects of this compound, the known effects of its components suggest impacts on metabolic processes, reproductive health, and skin protection, particularly in the context of UV radiation. These effects highlight the compound's significance in both biochemical and physiological contexts. It's important to note that the combined effects of these components in this compound may differ from their individual impacts.
Effects of Diethylhexyl Phthalate
Metabolic Alterations: DEHP has been shown to significantly reduce insulin receptor concentration and glucose oxidation in liver cells, indicating a potential impact on glucose homeostasis (Rengarajan et al., 2007). Additionally, DEHP exposure affects glucose oxidation in skeletal muscle through enhanced lipid peroxidation and impaired insulin signaling (Srinivasan et al., 2011).
Reproductive Effects: DEHP exposure has been linked to decreased number of primordial follicles and affected oocyte maturation in mice, potentially impacting oogenesis (Zhang et al., 2013). In fetal rats, DEHP leads to reduced testosterone production and a decrease in the expression of steroidogenic factors and receptors, impacting male reproductive development (Borch et al., 2006).
Effects of Syringic Acid
Anti-inflammatory and Analgesic Properties: Syringic acid, and particularly its derivative sinapyl alcohol, exhibits anti-inflammatory and antinociceptive effects, potentially contributing to pain relief and reduction of inflammation (Choi et al., 2004).
Combined Effects in this compound:
Photostability in Sunscreen Formulations: As a component of sunscreen formulations, this compound enhances the photostability of avobenzone. It acts as a photostabilizer with antioxidant functionality, which can indirectly influence skin physiology by protecting against UV-induced damage (Chaudhuri et al., 2006).
Future Directions
Future research on Diethylhexyl syringylidenemalonate should encompass a multidisciplinary approach, combining molecular biology, reproductive health, environmental science, neurodevelopment, pharmacology, and dermatology to fully understand its impact and potential applications.
Investigating Molecular Mechanisms: Future research could focus on the detailed molecular mechanisms through which This compound impacts various physiological systems. Understanding how it influences insulin receptor concentration, glucose oxidation, and gene expression could provide insights into its broader biological impacts (Rengarajan et al., 2007; Lin et al., 2015; Muhlenkamp & Gill, 1998).
Reproductive Health Implications: There is a need for more research on the effects of This compound on reproductive health, particularly its impact on oocyte maturation, testosterone production, and overall reproductive development. Such studies could be crucial for understanding potential risks to human health, especially in sensitive populations like pregnant women and children (Zhang et al., 2013; Borch et al., 2006).
Environmental Impact Studies: Investigating the environmental impact of This compound, especially its role as an endocrine disruptor in aquatic ecosystems, could be a significant direction for future research. This would involve assessing the risks posed by DEHP to wildlife and developing targeted risk assessment and management strategies (Liu et al., 2016).
Neurodevelopmental Effects: Further studies could explore the impact of This compound on neurodevelopment, particularly in the context of in utero exposure and its potential long-term effects on cognitive function. This research could provide crucial information on the safety of This compound exposure during pregnancy (Lin et al., 2015).
Exploring Syringic Acid's Pharmacological Potential: Future research could also delve into the pharmacological potential of syringic acid, especially its anti-inflammatory and analgesic effects. Understanding its transformation to sinapyl alcohol and the implications for therapeutic use could be a promising area (Choi et al., 2004).
Photostabilization in Sunscreen Formulations: Further research into the role of this compound in enhancing the photostability of sunscreen formulations without contributing to in vivo this compound could be pursued. This would have implications for the development of more effective sun protection products (Chaudhuri et al., 2006).
Properties
IUPAC Name |
bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O7/c1-7-11-13-20(9-3)18-34-27(30)23(28(31)35-19-21(10-4)14-12-8-2)15-22-16-24(32-5)26(29)25(17-22)33-6/h15-17,20-21,29H,7-14,18-19H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBAXYINVVKQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021563 | |
| Record name | Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444811-29-4 | |
| Record name | Diethylhexyl syringylidenemalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444811-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylhexyl syringylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444811294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLHEXYL SYRINGYLIDENEMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V5U97P248 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


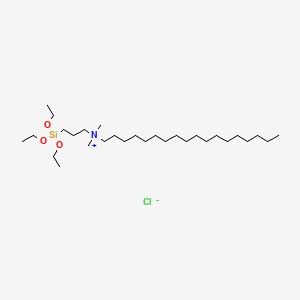
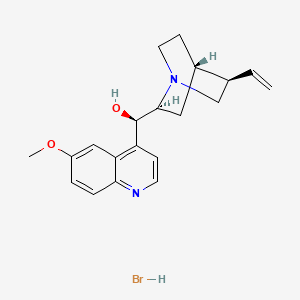
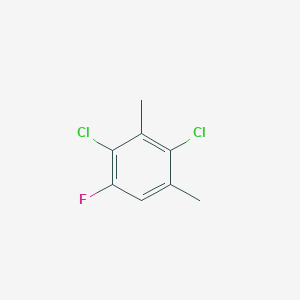
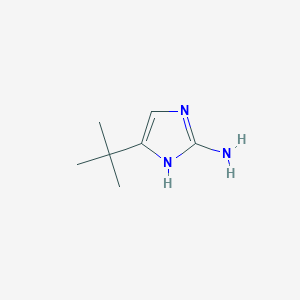
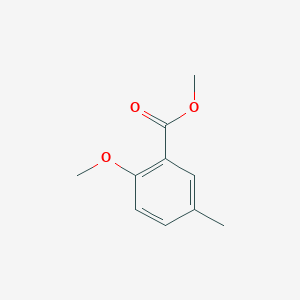
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)
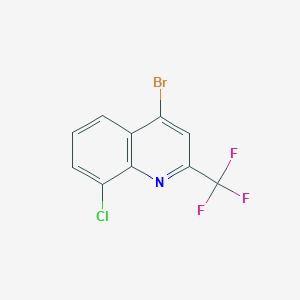
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)
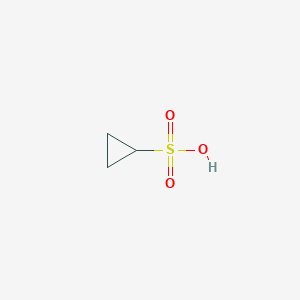
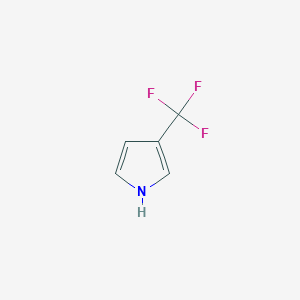
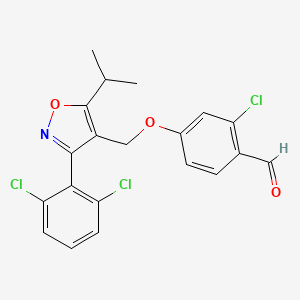
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)
